molecular formula C17H11ClO4 B5760735 7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one CAS No. 314262-31-2

7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No. B5760735
CAS RN: 314262-31-2
M. Wt: 314.7 g/mol
InChI Key: ANNQNLLWOKYDED-UHFFFAOYSA-N
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Description

7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one, also known as CEC, is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and analytical chemistry.

Scientific Research Applications

Synthesis and Biological Activities

7-Hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides, including compounds similar to 7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one, have been synthesized and tested for antimicrobial and antioxidant activities. These compounds demonstrate potential in the field of antimicrobial research and as antioxidants (Hatzade et al., 2008).

Catalytic Applications in Synthesis

Polystyrene-supported catalysts have been used in the synthesis of Warfarin and its analogues, involving intermediates like 4-hydroxy-3-(1-(4-chlorophenyl)-3-oxobutyl)-2H-chromen-2-one. This showcases the role of such compounds in facilitating environmentally friendly synthesis processes in pharmaceuticals (Alonzi et al., 2014).

Antitumor Activity Evaluation

1H-thieno[2,3-c]chromen-4(2H)-one derivatives, related to the chromen-2-one structure, have been synthesized and evaluated for antitumor activity. These compounds have shown moderate to good activity against various cancer cell lines, indicating their potential in cancer research (Yu et al., 2017).

Antimicrobial Activity and Molecular Modeling

Compounds like 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one have been synthesized and shown significant antibacterial and antifungal activity. This highlights the antimicrobial potential of such compounds (Mandala et al., 2013).

Crystal Structure Analysis

The crystal structure of compounds like 7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one has been analyzed, contributing to a better understanding of the structural properties of chromen-2-one derivatives (Caracelli et al., 2015).

Diastereoselective Synthesis

Choline Hydroxide has been used as a catalyst for the diastereoselective synthesis of compounds like trans-2-(4-chlorobenzoyl)-3-(aryl)-2,3-dihydro-4H-furo[3,2-c]chromen-4-ones, showcasing the synthesis methods of chromen-2-one derivatives (Salari et al., 2016).

properties

IUPAC Name

7-[2-(4-chlorophenyl)-2-oxoethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO4/c18-13-5-1-11(2-6-13)15(19)10-21-14-7-3-12-4-8-17(20)22-16(12)9-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNQNLLWOKYDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601200841
Record name 7-[2-(4-Chlorophenyl)-2-oxoethoxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one

CAS RN

314262-31-2
Record name 7-[2-(4-Chlorophenyl)-2-oxoethoxy]-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314262-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-[2-(4-Chlorophenyl)-2-oxoethoxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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